Antioxidant 1425
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Overview
Description
Antioxidant 1425, also known as calcium diethyl bis[[[3,5-bis(1,1-dimethylethyl)-4-hydroxy phenyl]methyl]phosphonate], is a high molecular weight, multifunctional phenolic antioxidant. It is primarily used for the stabilization of plastics, synthetic fibers, elastomers, and rosin ester tackifier resins. This compound is particularly effective in providing long-term thermal stabilization and protection against thermo-oxidative degradation .
Preparation Methods
The synthesis of Antioxidant 1425 typically involves the reaction of 2,6-di-tert-butylphenol with phosphorus oxychloride, followed by esterification with ethanol and subsequent neutralization with calcium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure high yield and purity. Industrial production methods often employ high-performance liquid chromatography (HPLC) for quality control to ensure minimal residue of toxic intermediates like 2,6-di-tert-butylphenol .
Chemical Reactions Analysis
Antioxidant 1425 undergoes several types of chemical reactions, including:
Oxidation: It acts as a hydrogen donor to neutralize free radicals, thereby preventing oxidative degradation.
Reduction: It can reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS), mitigating oxidative stress.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide, nitric oxide, and various free radicals. .
Scientific Research Applications
Antioxidant 1425 has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation during processing and usage.
Biology: Investigated for its potential to reduce oxidative stress in biological systems, thereby protecting cells from damage.
Medicine: Explored for its potential therapeutic effects in conditions characterized by oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Widely used in the production of polyolefins, polyesters, and crosslinked elastomers to enhance their durability and lifespan .
Mechanism of Action
The primary mechanism by which Antioxidant 1425 exerts its effects is through the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing further oxidative reactions. It also chelates metal ions, which can catalyze oxidative reactions, thus inhibiting the formation of new free radicals. The molecular targets include reactive oxygen species and reactive nitrogen species, and the pathways involved are primarily those related to oxidative stress and cellular defense mechanisms .
Comparison with Similar Compounds
Antioxidant 1425 is unique in its high molecular weight and multifunctional nature, which allows it to provide superior stabilization compared to other phenolic antioxidants. Similar compounds include:
Butylated Hydroxytoluene (BHT): A lower molecular weight antioxidant with less thermal stability.
Butylated Hydroxyanisole (BHA): Another phenolic antioxidant, but with different solubility and stability characteristics.
Irganox 1010: A high molecular weight antioxidant, but without the multifunctional properties of this compound. This compound stands out due to its ability to function effectively in a wide range of applications, from polymer stabilization to potential therapeutic uses .
Properties
Molecular Formula |
C34H56CaO6P2 |
---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
calcium;(3,5-ditert-butylphenyl)methyl-ethoxyphosphinate |
InChI |
InChI=1S/2C17H29O3P.Ca/c2*1-8-20-21(18,19)12-13-9-14(16(2,3)4)11-15(10-13)17(5,6)7;/h2*9-11H,8,12H2,1-7H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
FIRJKSXFLZVPBN-UHFFFAOYSA-L |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[O-].CCOP(=O)(CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
Origin of Product |
United States |
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